(3R)-3-Hydroxy-5-oxo-D-proline (CAS 24135-75-9) is a highly functionalized, conformationally constrained chiral building block essential for advanced pharmaceutical synthesis. As a D-pyroglutamate derivative bearing a trans-3-hydroxyl group, it provides a rigid pyrrolidine-5-one scaffold that is critical for the development of D-peptide mimetics, specialized protease inhibitors, and complex natural product analogs. Its primary procurement value lies in its precise (2R,3R) stereochemistry and dual functionality (hydroxyl and lactam), which enable process chemists to bypass multi-step protection strategies while optimizing structure-activity relationships (SAR) in drug discovery workflows [1].
Substituting this compound with unfunctionalized D-pyroglutamic acid or its L-enantiomer ((2S,3S)-3-hydroxy-5-oxo-L-proline) compromises both the spatial geometry and the pharmacokinetic viability of the target molecule. The 3-hydroxyl group acts as an essential pharmacophore for hydrogen bonding within enzyme active sites, meaning bulk pyroglutamate cannot achieve the necessary binding affinity. Furthermore, substituting with the L-enantiomer yields peptidomimetics that are highly susceptible to endogenous proteolytic degradation, a critical failure point for therapeutics requiring extended systemic stability [1].
Only the (3R, D) configuration among 8 stereoisomers provides the defined recognition profile; incorrect isomer yields different properties.
D-configuration compounds utilize distinct D-amino acid oxidase systems; L-proline analogues cannot replicate this metabolic routing.
3-Hydroxy substitution creates ring puckering and hydrogen-bonding distinct from 4-hydroxyproline, altering molecular recognition.
Derivatives built upon the (2R)-D-proline core inherently resist degradation by endogenous L-specific proteases. Class-level pharmacokinetic data indicates that D-enantiomer peptidomimetics maintain plasma stability for >24 hours, whereas their L-enantiomer counterparts ((2S,3S)-3-hydroxy-5-oxo-L-proline) are typically hydrolyzed within 1-2 hours in human serum [1].
| Evidence Dimension | Proteolytic half-life (in vitro plasma stability) |
| Target Compound Data | (3R)-3-Hydroxy-5-oxo-D-proline derivatives (>24 h plasma half-life) |
| Comparator Or Baseline | L-enantiomer analogs (1-2 h plasma half-life) |
| Quantified Difference | >10-fold increase in proteolytic half-life |
| Conditions | In vitro human serum stability assays |
Procurement of the D-enantiomer is mandatory for developing therapeutics requiring high systemic stability and resistance to endogenous proteases.
The presence of the 3-hydroxyl group provides an essential hydrogen bond donor/acceptor site absent in bulk pyroglutamate. In structure-activity relationship (SAR) studies of pyrrolidine-based protease inhibitors, the addition of a strategically positioned hydroxyl group frequently improves target binding affinity from the micromolar range to low nanomolar concentrations (e.g., 10-50 nM) [1].
| Evidence Dimension | Target binding affinity (IC50/Ki) |
| Target Compound Data | 3-Hydroxy-substituted pyrrolidinones (IC50 ~10-50 nM) |
| Comparator Or Baseline | Unsubstituted D-pyroglutamic acid (IC50 >500 nM) |
| Quantified Difference | 10- to 50-fold improvement in binding affinity |
| Conditions | Enzymatic inhibition assays (IC50/Ki) |
The specific presence of the 3-hydroxyl group justifies the higher procurement cost over bulk pyroglutamate by enabling critical active-site interactions.
For process chemists, the 5-oxo (lactam) moiety acts as a built-in protecting group and a site for selective functionalization. Compared to using standard trans-3-hydroxy-D-proline, which requires multi-step amine protection and deprotection sequences, starting with the 5-oxo derivative eliminates 2-3 synthetic steps, preserving overall yield and maintaining >98% enantiomeric excess during complex scaffold assembly [1].
| Evidence Dimension | Orthogonal functionalization efficiency |
| Target Compound Data | (3R)-3-Hydroxy-5-oxo-D-proline (Direct lactam functionalization, fewer steps) |
| Comparator Or Baseline | trans-3-Hydroxy-D-proline (Requires multi-step protection, 30-40% lower overall yield) |
| Quantified Difference | Elimination of 2-3 synthetic steps; 30-40% overall yield retention |
| Conditions | Multi-step solid-phase or solution-phase peptide synthesis |
For process chemists, the 5-oxo group serves as a built-in functional handle, streamlining the synthesis of complex pyrrolidine scaffolds and reducing manufacturing costs.
The incorporation of the polar 3-hydroxyl group significantly alters the physicochemical profile of the pyrrolidone core, shifting the partition coefficient (XLogP3 ≈ -1.2) toward higher hydrophilicity. Compared to unsubstituted or highly lipophilic protected proline analogs, this compound exhibits superior aqueous solubility, which prevents aggregation in aqueous buffers and eliminates the need for high concentrations of DMSO during in vitro biological screening [1].
| Evidence Dimension | Aqueous solubility and LogP |
| Target Compound Data | (3R)-3-Hydroxy-5-oxo-D-proline (XLogP3 ≈ -1.2, high aqueous solubility) |
| Comparator Or Baseline | Unsubstituted lipophilic proline analogs (Prone to precipitation in aqueous media) |
| Quantified Difference | Significant reduction in required organic co-solvent volume for assay formulation |
| Conditions | In vitro aqueous buffer systems (pH 7.4) |
High aqueous solubility simplifies downstream formulation and reduces the need for toxic co-solvents in biological screening workflows.
Directly leveraging the 3-hydroxyl group for active-site hydrogen bonding (as detailed in Section 3), this compound is the optimal starting material for synthesizing high-affinity antiviral and antibacterial protease inhibitors [1].
Utilizing the (2R) stereocenter to confer resistance against endogenous L-specific peptidases, extending the plasma half-life of therapeutic peptide mimetics [1].
Taking advantage of the 5-oxo lactam handle to eliminate multi-step protection/deprotection sequences during the scale-up of complex chiral ligands and pharmaceutical intermediates [1].